molecular formula C18H36O2 B12673174 Octyl 4-ethyloctanoate CAS No. 93963-22-5

Octyl 4-ethyloctanoate

Cat. No.: B12673174
CAS No.: 93963-22-5
M. Wt: 284.5 g/mol
InChI Key: SKIXMVZTIDNOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4-ethyloctanoate: is an ester compound with the molecular formula C18H36O2 . It is known for its pleasant odor and is often used in the fragrance and flavor industry. This compound is synthesized by the esterification of octanoic acid and octanol, resulting in a molecule that is both hydrophobic and lipophilic .

Properties

CAS No.

93963-22-5

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

octyl 4-ethyloctanoate

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-16-20-18(19)15-14-17(6-3)13-8-5-2/h17H,4-16H2,1-3H3

InChI Key

SKIXMVZTIDNOJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The most common method for synthesizing octyl 4-ethyloctanoate is through the esterification of octanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: : In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Transesterification: Acid or base catalysts with different alcohols.

Major Products

    Hydrolysis: Octanoic acid and octanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Food Industry Applications

Flavoring Agent:
Octyl 4-ethyloctanoate is used as a flavoring agent in the food industry due to its fruity aroma. It is often incorporated into various food products to enhance taste and scent, contributing to consumer appeal.

Food Safety:
Research indicates that this compound is considered safe for use as a food flavoring at specified levels. Regulatory bodies have evaluated its safety profile, confirming it does not pose significant health risks when used appropriately .

Pharmaceutical Applications

Drug Formulation:
In pharmaceuticals, this compound serves as an excipient in drug formulations. Its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), facilitating better therapeutic outcomes.

Biocatalysis in Drug Synthesis:
The compound has been explored for its potential in biocatalytic processes. Enzymes such as lipases can utilize this compound in the synthesis of more complex molecules, contributing to the development of new drugs with improved efficacy and reduced side effects .

Biocatalysis and Enzyme Applications

Enzyme-Catalyzed Synthesis:
A significant area of research involves using lipases for the enzymatic synthesis of this compound. Studies show that lipases from various sources exhibit different efficiencies based on factors like immobilization techniques and reaction conditions .

Optimization Studies:
Research has focused on optimizing conditions such as temperature, moisture levels, and enzyme concentration to maximize yield while minimizing by-products. For instance, using immobilized lipases has been shown to improve reaction efficiency significantly compared to free enzymes .

Case Study 1: Flavoring in Food Products

A study evaluated the incorporation of this compound in fruit-flavored beverages. Results indicated that beverages containing this compound had enhanced sensory attributes compared to controls without it, demonstrating its effectiveness as a flavor enhancer.

Case Study 2: Biocatalytic Synthesis

In another study, researchers utilized lipases from Candida rugosa for synthesizing this compound under optimized conditions (30 °C, specific enzyme concentrations). The yield was significantly higher than traditional chemical methods, showcasing the advantages of biocatalysis in producing this ester efficiently .

Mechanism of Action

The primary mechanism by which octyl 4-ethyloctanoate exerts its effects is through its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the transport of other molecules across the membrane and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Octyl 4-ethyloctanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobicity and lipophilicity makes it particularly useful in applications involving lipid membranes and hydrophobic environments .

Biological Activity

Octyl 4-ethyloctanoate is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of food science, cosmetics, and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and biological effects based on diverse research findings.

This compound is synthesized through the esterification of 4-ethyloctanoic acid with octanol. The reaction conditions can significantly influence the yield and purity of the ester. Various biocatalysts, such as lipases, have been explored to optimize this process due to their specificity and efficiency in catalyzing esterification reactions .

PropertyValue
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight290.46 g/mol
Density0.9 g/cm³
Boiling Point~230 °C
Flash Point>100 °C

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property is essential for various applications, especially in food preservation and cosmetics. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism. For instance, it has shown promising results against Gram-positive bacteria, making it a potential candidate for use in antimicrobial formulations .

Case Studies

  • Food Preservation : A study evaluated the use of this compound as a natural preservative in food products. Results indicated that its application significantly reduced microbial growth and extended shelf life without adversely affecting sensory qualities .
  • Cosmetic Applications : In cosmetic formulations, this compound was found to enhance skin hydration and barrier function while providing a pleasant sensory profile. Clinical trials indicated improved skin moisture levels after regular application over four weeks .

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with cellular membranes and exert effects on various biochemical pathways:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes, leading to cell lysis and death.

Q & A

Q. What are the standard synthetic routes for preparing Octyl 4-ethyloctanoate, and how can purity be ensured?

this compound (CAS 84962-06-1) is typically synthesized via esterification of 4-ethyloctanoic acid with octanol, using acid catalysts (e.g., concentrated sulfuric acid) under reflux conditions. Key steps include:

  • Monitoring reaction progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation.
  • Purification using fractional distillation or column chromatography (silica gel, hexane:ethyl acetate eluent).
  • Characterization via 1H^1H-NMR (e.g., triplet signals for ester carbonyl group at ~4.05 ppm), GC-MS for purity (>98%), and elemental analysis .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Structural confirmation : Use 1H^1H-NMR, 13C^{13}C-NMR, and FTIR (ester C=O stretch ~1740 cm1^{-1}).
  • Purity : GC-MS with a polar capillary column (e.g., DB-WAX) to detect residual reactants or byproducts.
  • Quantitative analysis : HPLC with a C18 column and UV detection at 210 nm, calibrated against certified reference standards .

Q. How should experimental protocols be documented to ensure reproducibility?

  • Include detailed reagent specifications (e.g., octanol purity ≥99%, CAS 111-87-5), solvent ratios, and reaction times.
  • Report instrument parameters (e.g., NMR spectrometer frequency, GC temperature gradients).
  • Provide raw data (e.g., chromatograms, spectra) in supplementary materials, formatted as .cif or .dx files for computational validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

  • Perform differential scanning calorimetry (DSC) under inert gas to determine precise melting points.
  • Cross-validate solubility data using Hansen solubility parameters and computational tools (e.g., COSMO-RS).
  • Compare results with peer-reviewed studies, noting environmental factors (e.g., humidity during measurements) .

Q. What methodological considerations are critical for studying this compound’s stability under varying conditions?

  • Thermal stability : Conduct accelerated aging studies (40–80°C) with periodic sampling for GC-MS analysis.
  • Hydrolytic stability : Expose to buffered solutions (pH 4–10) and quantify degradation products via LC-MS/MS.
  • Use ANOVA (p < 0.05) to assess significant differences between stability profiles .

Q. How can computational modeling aid in predicting this compound’s environmental fate?

  • Input the SMILES string (CCCCC(CC)CCCC(=O)OCCCCCCCC) into tools like EPI Suite to estimate biodegradation (e.g., BIOWIN scores).
  • Simulate partition coefficients (log Kow) using Molinspiration or ChemAxon.
  • Validate predictions with experimental data from OECD 301B biodegradation tests .

Q. What strategies optimize the compound’s detection in complex matrices (e.g., biological fluids)?

  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution.
  • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode, using transitions m/z 241 → 99 (quantifier) and 241 → 113 (qualifier).
  • Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design toxicity studies to assess occupational exposure risks?

  • In vitro : Use MTT assays on human keratinocytes (HaCaT cells) at concentrations 0.1–10 mM.
  • In vivo : Apply OECD Guideline 423 for acute oral toxicity in rodents, monitoring clinical signs for 14 days.
  • Measure dermal absorption using Franz diffusion cells with excised human skin .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Fit data to nonlinear regression models (e.g., log-logistic) using software like GraphPad Prism.
  • Calculate EC50_{50} values with 95% confidence intervals.
  • Report outliers and justify exclusion criteria (e.g., Grubbs’ test) .

Q. How can researchers address variability in spectroscopic data across laboratories?

  • Calibrate instruments with certified reference materials (e.g., NIST-traceable standards).
  • Participate in interlaboratory comparisons and report relative standard deviations (RSD < 5%).
  • Use consensus protocols from organizations like ASTM International .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.